4-(benzoyloxy)phenyl chloromethanesulfonate
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Overview
Description
[4-(Chloromethylsulfonyloxy)phenyl] benzoate is a chemical compound with the molecular formula C14H11ClO5S and a molecular weight of 326.8 g/mol. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
The synthesis of [4-(Chloromethylsulfonyloxy)phenyl] benzoate involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with chloromethylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
[4-(Chloromethylsulfonyloxy)phenyl] benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form 4-hydroxybenzoic acid and chloromethylsulfonic acid.
Common reagents used in these reactions include bases like pyridine, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and other biological processes.
Medicine: While not intended for therapeutic use, it can be utilized in medicinal chemistry research to develop new drugs or study drug interactions.
Industry: It is employed in the production of specialty chemicals and materials for research and development purposes.
Mechanism of Action
The mechanism of action of [4-(Chloromethylsulfonyloxy)phenyl] benzoate involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in studying enzyme mechanisms and other biochemical pathways.
Comparison with Similar Compounds
Similar compounds to [4-(Chloromethylsulfonyloxy)phenyl] benzoate include:
4-(Methanesulfonyloxy)phenyl benzoate: Similar structure but with a methanesulfonyl group instead of a chloromethylsulfonyl group.
4-(Bromomethylsulfonyloxy)phenyl benzoate: Contains a bromomethyl group instead of a chloromethyl group.
4-(Nitromethylsulfonyloxy)phenyl benzoate: Features a nitromethyl group in place of the chloromethyl group.
The uniqueness of [4-(Chloromethylsulfonyloxy)phenyl] benzoate lies in its specific reactivity due to the presence of the chloromethylsulfonyl group, which allows for distinct chemical transformations and applications in research.
Properties
CAS No. |
117224-39-2 |
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Molecular Formula |
C14H11ClO5S |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
[4-(chloromethylsulfonyloxy)phenyl] benzoate |
InChI |
InChI=1S/C14H11ClO5S/c15-10-21(17,18)20-13-8-6-12(7-9-13)19-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
IFJUBQFSCXWKEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
Synonyms |
4-(BENZOYLOXY)PHENYL CHLOROMETHANESULFONATE |
Origin of Product |
United States |
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